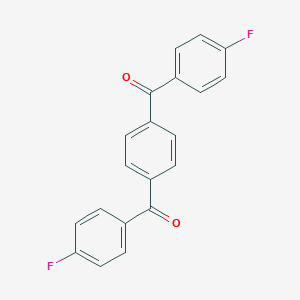

1,4-Bis(4-fluorobenzoyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJNTLUXOZPFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600717 | |

| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68418-51-9 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68418-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4'-Bis(4-fluorobenzoyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Aromatic Difluorinated Ketones in Contemporary Chemical Science

Aromatic ketones are a class of organic compounds that feature a carbonyl group linked to two aryl groups. The introduction of fluorine atoms onto the aromatic rings to create fluorinated aromatic ketones has been a subject of considerable interest in various fields of chemistry. researchgate.netnih.gov Fluorine's high electronegativity and small van der Waals radius can significantly alter the physical, chemical, and biological properties of molecules. nih.gov These alterations can include enhanced thermal stability, modified electronic properties, and increased resistance to oxidation and chemical degradation. nih.gov

In medicinal chemistry, for instance, the incorporation of fluorine is a well-established strategy to improve the metabolic stability and bioavailability of drug candidates. nih.gov Research has shown that some fluorinated ketones exhibit activity at the GABA receptor, suggesting potential applications in the development of treatments for addiction, anxiety, and mood disorders. researchgate.net

In materials science, aromatic difluorinated ketones are valued as monomers for the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and electronics industries. The fluorine atoms in the monomer units can enhance the properties of the resulting polymers.

Significance of the 1,4 Substitution Pattern in Molecular Design and Function

The arrangement of substituents on a benzene (B151609) ring, known as the substitution pattern, has a profound impact on the molecule's shape, symmetry, and reactivity. The 1,4-substitution pattern, also known as para-substitution, places the two substituents directly opposite each other on the benzene ring. This linear geometry is of particular importance in the design of molecules for materials science.

In the context of 1,4-Bis(4-fluorobenzoyl)benzene, the 1,4-disubstituted central benzene ring acts as a rigid and linear spacer. This linearity is often a desirable trait in the construction of polymers, as it can lead to more ordered packing of polymer chains, resulting in materials with higher crystallinity and enhanced mechanical properties. Analysis of active pharmaceutical ingredients has revealed a strong preference for 1,4-substituted arenes, highlighting the importance of this pattern in molecular design. researchgate.net

The 1,4-arrangement in this compound ensures that the two fluorobenzoyl groups are positioned to extend outwards from the central phenyl ring, facilitating their participation in polymerization reactions, such as nucleophilic aromatic substitution, to form long-chain polymers. youtube.com The symmetrical nature of the 1,4-isomer also influences its physical properties, such as its melting point and solubility.

Scope and Research Objectives

Classical Synthetic Routes: Friedel-Crafts Acylation Approaches

The traditional and most common method for synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene with terephthaloyl chloride. google.comprepchem.com This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). google.comsigmaaldrich.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction parameters. Key factors that are optimized include reaction temperature, molar ratios of reactants and catalyst, and the order of addition.

Molar Ratios: The stoichiometry of the reactants and catalyst plays a significant role in the reaction's efficiency. Typically, fluorobenzene is used in a large excess, acting as both a reactant and a solvent. google.comprepchem.com The molar ratio of aluminum chloride to terephthaloyl chloride is also a critical parameter. An optimal ratio ensures the complete activation of the acyl chloride without promoting excessive side reactions. smolecule.com

Order of Addition: A patented improvement to the process involves metering the Lewis acid catalyst (aluminum chloride or aluminum bromide) into a mixture of terephthaloyl chloride and fluorobenzene. google.com This method of controlled addition helps to maintain a more consistent reaction temperature and minimizes localized overheating, which can lead to the formation of by-products. google.com

A typical laboratory-scale synthesis involves dissolving terephthaloyl chloride in an excess of fluorobenzene, followed by the gradual addition of anhydrous aluminum chloride. The mixture is then stirred at a controlled temperature (e.g., 70°-80° C) for several hours to complete the reaction. prepchem.com The work-up procedure involves quenching the reaction mixture with ice and hydrochloric acid, followed by separation and purification of the solid product, often by recrystallization from a solvent like toluene. prepchem.com This process can yield the desired product in high purity (mp 218.5°-219.5° C) and good yield (around 88%). prepchem.com

Role of Lewis Acid Catalysis (e.g., Aluminum Chloride, Aluminum Bromide)

Lewis acids are essential catalysts in the Friedel-Crafts acylation reaction. sigmaaldrich.com Their primary role is to activate the acylating agent, terephthaloyl chloride, by forming a highly electrophilic acylium ion intermediate. sigmaaldrich.comsmolecule.com

The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) with a chlorine atom of the terephthaloyl chloride. This polarization and eventual cleavage of the carbon-chlorine bond generates the acylium ion. This potent electrophile then attacks the electron-rich fluorobenzene ring, leading to the substitution of a hydrogen atom and the formation of the new carbon-carbon bond of the ketone.

Aluminum chloride is the most commonly used Lewis acid for this synthesis due to its high catalytic activity, cost-effectiveness, and well-understood properties. google.comsmolecule.com Aluminum bromide can also be employed and functions in a similar manner. google.com The amount of Lewis acid used is typically in stoichiometric excess relative to the terephthaloyl chloride to ensure complete reaction at both acyl chloride sites. prepchem.com

Advanced and Green Chemistry Synthetic Strategies for this compound Production

While the classical Friedel-Crafts acylation is effective, there is growing interest in developing more sustainable and environmentally friendly synthetic routes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Systems for Sustainable Synthesis

Efforts in green chemistry focus on replacing traditional Lewis acids like aluminum chloride, which are used in large, stoichiometric amounts and generate significant waste during work-up. Alternative catalytic systems are being explored, including:

Reusable Solid Acid Catalysts: Research into other Friedel-Crafts reactions has shown the potential of solid acid catalysts, such as zeolites or poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, which can be more easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification. sigmaaldrich.com

Metal Triflate Catalysts in Green Solvents: The use of metal triflates (like Pr(OTf)₃) in deep eutectic solvents (DESs) has been shown to be an efficient green catalyst system for Friedel-Crafts acylation of other aromatic compounds. acs.org These systems offer the advantages of high yields, short reaction times, and the potential for catalyst and solvent recycling. acs.org

CaO as a Catalyst: In the synthesis of related polyether ether ketones, calcium oxide (CaO) has been used as a catalyst. Its water-absorbing properties can eliminate the need for toxic azeotropic solvents, presenting a simpler and greener synthetic process. bohrium.com

Novel Reaction Conditions and Solvent Systems

Innovations in reaction conditions and solvent choices are also contributing to greener synthetic pathways.

Solvent-Free Reactions: One-pot, solvent-free synthesis methods for related compounds have been developed for Friedel-Crafts reactions under mild conditions, which can significantly reduce the environmental impact of the process. sigmaaldrich.com

Ionic Liquids: Ionic liquids, such as 1-isobutyl-3-methylimidazolium dihydrogen phosphate, have been used in conjunction with indium triflate as an efficient green catalyst system for the Friedel-Crafts acylation of aromatic compounds with acid anhydrides. sigmaaldrich.com

Phase-Transfer Catalysis: For the synthesis of similar diether compounds, phase-transfer catalysis (PTC) has been employed as a green chemistry procedure. psu.edu This method, sometimes assisted by ultrasound irradiation, can enhance reaction rates and yields while minimizing energy consumption. psu.edu

Control of Isomeric Purity and By-product Mitigation in this compound Synthesis

A critical aspect of producing high-purity this compound, especially for polymerization applications, is the control of isomeric impurities and the mitigation of by-products.

The primary isomeric by-product in this synthesis is 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene . google.com This ortho,para-isomer is formed due to the competing electrophilic attack at the ortho position of the fluorobenzene ring. As mentioned previously, controlling the reaction temperature is a key strategy to minimize its formation. Lowering the temperature from reflux conditions (around 85°C) to below 70°C can cut the formation of this isomer by half. google.com

Another significant by-product can be 1-(4-chlorobenzoyl)-4-(4-fluorobenzoyl)benzene . google.com This impurity arises from a halogen exchange reaction where the fluorine on the fluorobenzene is replaced by chlorine from the aluminum chloride catalyst. google.com This is particularly problematic as the chlorinated by-product is difficult to separate from the desired product by recrystallization. google.com The process of metering in the Lewis acid at lower temperatures (<70°C) is particularly effective at preventing the formation of this and the corresponding bromo-by-product when AlBr₃ is used. google.com This improved process allows for the direct reuse of recovered fluorobenzene without the need for complex rectification to remove chlorinated or brominated aromatics. google.com

The table below summarizes the effect of reaction temperature on the formation of the main isomeric by-product, as described in a patented process. google.com

| Reaction Temperature (°C) | Content of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene (% by weight) |

| ~85 (Reflux) | ~4.4% |

| 60 | ~2.2% |

By carefully controlling reaction conditions, particularly temperature and the method of catalyst addition, it is possible to produce this compound with high isomeric purity and minimal by-products, making it suitable for the demanding requirements of high-performance polymer synthesis. google.com

Strategies for Minimizing Undesired Isomer Formation

The predominant method for synthesizing this compound is the Friedel-Crafts acylation, which involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). prepchem.comgoogle.com While this reaction effectively produces the desired para,para-isomer (p,p-isomer), it is often accompanied by the formation of an undesired by-product, 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene, also known as the ortho,para-isomer (o,p-isomer). google.comgoogle.com The presence of this isomer is detrimental to the quality of polymers subsequently produced, making its minimization a key focus in the synthesis process. google.com

A critical strategy for suppressing the formation of the o,p-isomer is precise control of the reaction temperature. google.comgoogle.com Research has demonstrated that conducting the acylation at temperatures below 70°C significantly reduces the percentage of the undesired isomer in the crude product. google.com Specifically, maintaining the reaction temperature between 35°C and 65°C is preferable. google.comgoogle.com When the reaction is carried out under reflux conditions, at approximately 85°C, the crude product can contain about 4.4% of the o,p-isomer. By lowering the temperature to 60°C, the content of this isomer can be halved to around 2.2%. google.com

Another important process parameter is the method of reagent addition. Instead of adding the terephthaloyl chloride solution to a suspension of aluminum chloride in fluorobenzene, a superior method involves metering the aluminum chloride into a pre-existing mixture of terephthaloyl chloride and fluorobenzene. google.comgoogle.com This improved process, combined with lower reaction temperatures, not only enhances isomeric purity but also contributes to achieving a very high yield of the desired product. google.com

| Reaction Temperature (°C) | Content of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene (o,p-isomer) in Crude Product (% by wt) | Reference |

|---|---|---|

| ~85 (Reflux) | ~4.4 | google.comgoogle.com |

| 60 | ~2.2 | google.com |

Purification Techniques for High-Grade Monomer Acquisition

Achieving the high-grade purity (>99.5%) required for this compound as a monomer necessitates a multi-step purification process following the initial synthesis. google.com The initial work-up of the reaction mixture typically involves hydrolysis, which is accomplished by pouring the mixture onto ice containing concentrated hydrochloric acid. prepchem.com This step quenches the reaction and precipitates the crude product. The resulting solid is then washed several times with water to remove acid and other water-soluble impurities. prepchem.com

Following the initial washes, excess fluorobenzene, which is used in large excess as both a reactant and a solvent, is removed. This is typically achieved through distillation or by phase separation. prepchem.comgoogle.com The remaining solid residue constitutes the crude product, which still contains the undesired o,p-isomer and other minor impurities. prepchem.com

The primary method for significantly enhancing the purity of the monomer is recrystallization. prepchem.comgoogle.com Various organic solvents can be employed for this purpose, with the choice of solvent being critical for achieving high purity and yield. Toluene has been shown to be an effective solvent, affording a high yield (88%) of the purified product with a sharp melting point of 218.5-219.5°C. prepchem.com Chlorobenzene is another suitable solvent for recrystallization, particularly for removing the stubborn o,p-isomer. google.com For particularly high-purity applications, a thorough stirring of the product in a sodium hydroxide (B78521) solution before the final recrystallization can be employed to yield a monomer with a purity exceeding 99.5%. google.com

| Purification Step | Description | Purpose | Reference |

|---|---|---|---|

| Hydrolysis | Reaction mixture is poured onto ice and hydrochloric acid. | To quench the reaction and precipitate the crude product. | prepchem.com |

| Washing | The solid precipitate is washed multiple times with water. | To remove residual acid and water-soluble impurities. | prepchem.com |

| Solvent Removal | Excess fluorobenzene is removed by distillation or phase separation. | To isolate the crude solid product. | prepchem.comgoogle.com |

| Alkali Treatment | Stirring the crude product in aqueous sodium hydroxide solution. | To remove acidic impurities and facilitate subsequent purification. | google.com |

| Recrystallization | The solid is dissolved in a hot solvent (e.g., toluene, chlorobenzene) and cooled to crystallize. | To separate the desired p,p-isomer from the o,p-isomer and other organic impurities, achieving >99.5% purity. | prepchem.comgoogle.com |

Nucleophilic Aromatic Substitution Pathways

The presence of electron-withdrawing carbonyl groups in this compound activates the fluorine-substituted aromatic rings towards nucleophilic attack. This activation is key to its use in poly(aryl ether ketone) (PAEK) synthesis. The typical mechanism for this reaction is a nucleophilic aromatic substitution (SNAr) that proceeds through an addition-elimination pathway. In this process, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, resulting in the substituted product.

Reactivity of Fluorine Substituents in Functionalization

The fluorine substituents on the aromatic rings of this compound are the primary sites for functionalization through nucleophilic aromatic substitution. The electron-withdrawing nature of the adjacent benzoyl group significantly enhances the susceptibility of the C-F bond to be cleaved by a nucleophile. This reactivity is harnessed in polymerization reactions where the fluorine atoms are displaced by phenoxide nucleophiles to form ether linkages, the characteristic bond in PAEK polymers.

The rate of this substitution reaction is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of poly(aryl ether ketone)s, the reaction of this compound with a bisphenol is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base like potassium carbonate. The base deprotonates the bisphenol to generate the more potent phenoxide nucleophile required for the substitution reaction.

It is noteworthy that the reactivity of fluoroaromatic compounds in nucleophilic polycondensation reactions is generally higher and more selective compared to their chloro-substituted counterparts. google.com This difference in reactivity is crucial for achieving high molecular weight polymers with well-defined structures.

Derivatization for Advanced Materials Precursors

The strategic derivatization of this compound through nucleophilic aromatic substitution of its fluorine atoms is a cornerstone for creating precursors for a variety of advanced materials. By reacting it with different bisphenols or other difunctional nucleophiles, a wide array of poly(aryl ether ketone)s with tailored properties can be synthesized. bohrium.com

For example, the polycondensation of this compound with bisphenol A or 4,4'-dihydroxybiphenyl (B160632) leads to the formation of linear poly(ether ketone)s. bohrium.com The properties of the resulting polymers, such as their solubility and thermal characteristics, can be systematically modified by introducing different side groups onto the polymer backbone. bohrium.com This is achieved by using appropriately substituted bisphenol co-monomers in the polymerization reaction.

Furthermore, this compound is a key monomer in the synthesis of copolymers. For instance, it can be copolymerized with other difluoro monomers and various bisphenols to create random or block copolymers with specific performance characteristics. researchgate.net This approach allows for fine-tuning of properties like glass transition temperature, melting temperature, and crystallinity. researchgate.net The ability to control the polymer architecture at the molecular level through the derivatization of this compound is critical for developing materials for demanding applications in aerospace, electronics, and medical devices.

Carbonyl Group Reactivity: Reduction and Condensation Transformations

The two carbonyl groups in this compound are also reactive sites, participating in reduction and condensation reactions. These transformations offer additional pathways for modifying the structure and properties of this compound and the polymers derived from it.

Controlled Reduction to Alcohol Derivatives

The carbonyl groups of this compound can be selectively reduced to the corresponding secondary alcohol (carbinol) groups. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to reduce the ketone functionalities to hydroxyl groups. researchgate.net

This reduction has a significant impact on the properties of polymers derived from this compound. The introduction of hydroxyl groups increases the polymer's polarity and can lead to improved solubility in certain solvents. researchgate.net Furthermore, the presence of these hydroxyl groups can alter the polymer's thermal properties, such as the glass transition temperature. researchgate.net The extent of reduction can be controlled, allowing for the synthesis of materials with a specific density of hydroxyl groups along the polymer chain.

Table 1: Reagents for Carbonyl Reduction

| Reducing Agent | Selectivity | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Reduces aldehydes and ketones | Methanol, Ethanol, or DMSO at room temperature |

| Lithium Aluminum Hydride (LiAlH4) | Reduces ketones, esters, carboxylic acids, etc. | Anhydrous ether or THF, followed by aqueous workup |

Condensation Reactions with Hydroxyl-Containing Compounds in Polymer Synthesis

While the primary role of this compound in polymer synthesis is through nucleophilic substitution of its fluorine atoms, its carbonyl groups can also participate in condensation reactions, although this is less common for producing high molecular weight polymers. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups in the presence of a strong base.

More significantly, the hydroxyl derivatives obtained from the reduction of this compound can undergo condensation reactions. These alcohol functionalities can be reacted with acid chlorides or other activated carboxylic acid derivatives to form ester linkages, leading to the synthesis of polyesters or poly(ester-ether-ketone)s. This provides another versatile route to new polymeric materials with a different set of properties compared to the parent poly(aryl ether ketone)s.

Interactions with Lewis Acids and Adduct Formation

The carbonyl oxygens in this compound possess lone pairs of electrons and can therefore act as Lewis bases, interacting with Lewis acids. This interaction is fundamental to the primary synthetic route for this compound itself, which is the Friedel-Crafts acylation reaction. google.comprepchem.com

In this synthesis, a Lewis acid, typically aluminum chloride (AlCl3), is used as a catalyst. google.comprepchem.com The Lewis acid coordinates to the carbonyl oxygen of an acyl chloride (in this case, terephthaloyl chloride), making the acyl carbon more electrophilic and facilitating the attack by an aromatic ring (fluorobenzene). google.com

Beyond its role in synthesis, the interaction of this compound with Lewis acids can lead to the formation of stable adducts. For example, it reacts with aluminum chloride to form an adduct that can be isolated as a solid. cymitquimica.com This interaction involves the donation of a lone pair of electrons from the carbonyl oxygen to the empty orbital of the aluminum atom. The formation of such adducts can influence the reactivity of the molecule in subsequent reactions. The complexation with a Lewis acid can further activate the aromatic rings towards nucleophilic attack or, conversely, could be used to protect the carbonyl group during other chemical transformations.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(aryl ether ketone) (PAEK) |

| Meisenheimer complex |

| Potassium carbonate |

| Bisphenol A |

| 4,4'-Dihydroxybiphenyl |

| Sodium borohydride |

| Dimethyl sulfoxide (DMSO) |

| Lithium aluminum hydride (LiAlH4) |

| Terephthaloyl chloride |

| Fluorobenzene |

Advanced Characterization Techniques for 1,4 Bis 4 Fluorobenzoyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1,4-Bis(4-fluorobenzoyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a complete structural assignment.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of this compound, the proton signals of the aromatic rings typically appear in the range of 7.18–7.93 ppm. nih.govresearchgate.net The protons on the central benzene (B151609) ring and the two outer fluorobenzoyl rings exhibit distinct chemical shifts due to their different electronic environments. Specifically, the four proton peaks of the main aromatic ring are observed between 7.18 and 7.28 ppm, while the proton peaks of the fluorobenzoyl aromatic rings appear between 7.89 and 7.93 ppm. nih.govresearchgate.net The integration of these peaks confirms the ratio of the different types of protons, and the splitting patterns provide information about the neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.89–7.93 | Multiplet | Protons on fluorobenzoyl rings |

| 7.18–7.28 | Multiplet | Protons on the central benzene ring |

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons are typically the most downfield, appearing at a chemical shift of around 194.2 ppm. acs.org The aromatic carbons appear in the region of 120-140 ppm. youtube.comdocbrown.info Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com The signals for the carbon atoms in the central benzene ring and the fluorobenzoyl rings can be distinguished based on their chemical shifts and coupling with fluorine atoms.

Table 2: Representative ¹³C NMR Spectral Data for Aromatic Ketones

| Functional Group | Typical Chemical Shift Range (ppm) |

| Carbonyl Carbon (C=O) | ~190-200 |

| Aromatic Carbons | ~120-140 |

¹⁹F NMR Spectroscopy for Fluorine Resonance Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. This technique is particularly useful for confirming the presence and purity of fluorinated compounds. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Stretches (e.g., Carbonyl, Aromatic C-F)

The FTIR spectrum of this compound and its derivatives displays several characteristic absorption bands that confirm its structure. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the aromatic ketone is typically observed around 1654-1655 cm⁻¹. nih.govsemanticscholar.org The stretching vibration of the aromatic C-F bond gives rise to a characteristic band in the region of 1200–1250 cm⁻¹. Additionally, the absorption peaks for the aromatic ring (C=C) skeleton are observed at approximately 1587 cm⁻¹ and 1490 cm⁻¹. semanticscholar.orgnih.gov The C-O-C stretching vibration of the aromatic ether in derivatives can be seen around 1230 cm⁻¹. semanticscholar.orgnih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1654-1655 nih.govsemanticscholar.org |

| Aromatic C-F Stretch | 1200-1250 |

| Aromatic Ring (C=C) Skeleton | ~1587 and ~1490 semanticscholar.orgnih.gov |

| Aromatic Ether (C-O-C) Stretch | ~1230 semanticscholar.orgnih.gov |

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular weight is 322.3 g/mol . nih.govcymitquimica.com

In the mass spectrum, the molecular ion peak (M+) would be observed at a mass-to-charge ratio corresponding to the molecular weight of the compound. uni-saarland.de Fragmentation of the molecular ion can occur, leading to the formation of smaller, characteristic ions. uni-saarland.de For instance, a common fragmentation pattern for compounds containing a benzoyl group is the loss of the fluorophenyl group, resulting in a fragment ion. Analysis of these fragmentation patterns can help to confirm the structure of the molecule. miamioh.edu Gas chromatography coupled with mass spectrometry (GC/MS) is often used to separate impurities and identify the components of a mixture, providing a comprehensive analysis of the sample's purity. google.comconicet.gov.ar

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds, making it suitable for characterizing derivatives of this compound. This soft ionization technique allows for the determination of molecular weights and the study of non-covalent interactions by transferring ions from solution into the gas phase. nih.govnih.gov

In the context of polymeric systems derived from this compound, ESI-MS can be used to analyze the molecular weight distribution of oligomers and polymers. The technique is particularly useful when coupled with liquid chromatography (LC-ESI-MS), which separates the polymer chains by size before they enter the mass spectrometer. nih.gov This hyphenated approach provides detailed information on the distribution of molecular weights and can help in identifying different end-groups or structural variations within the polymer sample.

For instance, in the analysis of complex biological molecules like sialic acids, LC-ESI-MS has proven effective in identifying numerous different species by combining retention times with spectral data, a principle that can be extended to the analysis of synthetic polymer derivatives. nih.gov The ability to obtain a complete spectrum, including molecular ions and fragmentation patterns from picomole amounts of a sample, highlights the sensitivity of the technique. nih.gov The ionization process in ESI typically involves the formation of protonated molecules [M+H]⁺ or other adducts, which are then detected by the mass analyzer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components within a mixture. etamu.edu For this compound, GC-MS is instrumental in assessing purity by detecting volatile impurities and residual solvents that may be present after synthesis. smolecule.com

The process involves injecting a solution of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a column containing a stationary phase. etamu.edu The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. etamu.edu

After separation in the GC column, the individual components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for that specific compound. The mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. etamu.edu The molecular ion peak, corresponding to the intact molecule, can be used to determine the molecular weight, while the fragmentation pattern provides structural information. For this compound, which has a molecular weight of 322.3 g/mol , the mass spectrum would show a molecular ion peak at m/z 322, along with characteristic fragment ions. nih.govcymitquimica.comamerigoscientific.com

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for ensuring the high purity of this compound required for polymerization, where even trace impurities can affect the final properties of the polymer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quantitative analysis of this compound, offering high resolution and sensitivity for separating the desired product from isomers and other byproducts. smolecule.com The technique utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase.

A significant challenge in the synthesis of this compound is the formation of the isomeric impurity, 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene. google.com HPLC is particularly effective in resolving these isomers. By using an appropriate column and mobile phase composition, a baseline separation of the para,para-isomer (the desired product) and the ortho,para-isomer can be achieved. google.com

In a typical HPLC analysis, a solution of the crude product is injected into the system. The components are then separated on a reverse-phase column (e.g., C18) using a mobile phase mixture, often consisting of acetonitrile (B52724) and water. sielc.com A UV detector is commonly used for detection, as the aromatic rings in the molecule absorb strongly in the UV region. The retention time, the time it takes for a component to pass through the column, is a characteristic identifier for that compound under specific chromatographic conditions. The peak area in the resulting chromatogram is proportional to the concentration of the component, allowing for quantitative analysis. For instance, HPLC analysis has shown that the content of the undesired ortho,para-isomer in the crude product can be around 4.4% by weight when the synthesis is carried out at approximately 85°C. google.com By optimizing the reaction conditions, such as lowering the temperature to below 70°C, the formation of this isomer can be significantly reduced, which can be verified by HPLC. google.com

Thermal Analysis of Derived Polymeric Systems

The thermal properties of polymers derived from this compound are critical indicators of their performance, particularly in high-temperature applications. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating these properties.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperatures

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm). epo.org

The glass transition temperature (Tg) is a critical property of amorphous polymers and the amorphous regions of semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow curve from the DSC analysis. For poly(ether ketone)s and related polymers synthesized using this compound, the Tg is a crucial parameter that defines the upper service temperature for applications where mechanical rigidity is required. For example, certain poly(ether ether ketone ketone) (PEEKK) copolymers have shown glass transition temperatures ranging from 253°C to 333°C. researchgate.net In another study, dendritic and hyperbranched poly(ether ether ketone)s exhibited Tg values between 101°C and 190°C. nih.gov

The melting temperature (Tm) is characteristic of semi-crystalline polymers and represents the temperature at which the crystalline domains melt and the material becomes a viscous liquid. This is observed as an endothermic peak on the DSC thermogram. The sharpness and size of the melting peak can provide information about the degree of crystallinity and the perfection of the crystals. For some polyaryletherketones, melting points can exceed 300°C and even 400°C. google.com The crystallization temperature (Tc) upon cooling from the melt can also be determined by DSC and provides insight into the crystallization kinetics of the polymer. epo.org

The table below presents a selection of thermal transition data for various polymers derived from this compound and its analogs, as determined by DSC.

| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallization Temperature (Tc) |

| Dendritic Poly(ether ether ketone) (DenG3-OH) | 144 °C nih.gov | Not observed nih.gov | Not observed nih.gov |

| Hyperbranched Poly(ether ether ketone) (Hyper-OH) | 190 °C nih.gov | Not observed nih.gov | Not observed nih.gov |

| Linear Poly(ether ketone) (Linear-OH-BisA) | 145 °C nih.gov | 305-320 °C nih.gov | 250-305 °C nih.gov |

| Linear Poly(ether ketone) (Linear-OH-HQ) | 155 °C nih.gov | Not specified | 280-340 °C nih.gov |

| Poly(ether ketone ketone)s (PEKK) | 177 °C google.com | 350 °C google.com | Not specified |

| Poly(arylene ether ketone)s (PAEKs) | >200 °C researchgate.net | Not specified | Not specified |

| Semi-aromatic Polyamides | 224-265 °C rsc.org | Not specified | Not specified |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). TGA is primarily used to evaluate the thermal stability of materials and to study their degradation behavior. canada.ca

For polymers derived from this compound, TGA provides crucial information about the onset of thermal degradation, which is a key factor in determining the maximum processing and service temperatures. The TGA curve plots the percentage of weight loss against temperature. The temperature at which a significant weight loss begins is often reported as the decomposition temperature (Td). A common metric is the temperature at which 5% weight loss occurs (T5%).

Polymers based on aromatic backbones, such as poly(aryl ether ketone)s, are known for their exceptional thermal stability. TGA studies on these materials typically show that they are stable to high temperatures, often with decomposition temperatures well above 400°C or 500°C. researchgate.netrsc.org For example, certain poly(arylene ether ketone sulfone)s have shown T5% values above 548°C in a nitrogen atmosphere. researchgate.net The atmosphere in which the analysis is conducted is important; degradation mechanisms can differ in an inert atmosphere (pyrolysis) compared to an oxidative atmosphere (thermo-oxidative degradation). The residue remaining at the end of the TGA run, known as the char yield, can also be an indicator of the flame retardancy of the material. researchgate.net

The following table summarizes TGA data for several polymer systems, highlighting their high thermal stability.

| Polymer System | Decomposition Temperature (5% Weight Loss) | Atmosphere |

| Semi-aromatic Polyamides | 445-450 °C rsc.org | Not specified |

| Poly(arylene ether ketone sulfone)s | >548 °C researchgate.net | Nitrogen researchgate.net |

| Sulfonated Poly(aryl ether ketone)s (SPAEK) | Not specified | Nitrogen canada.ca |

| Poly(phthalazinone fluorenyl ether ketone ketone)s (PPFEKK) | Not specified | Not specified |

Morphological and Microstructural Characterization of Derived Polymers

The arrangement of polymer chains into ordered (crystalline) and disordered (amorphous) regions dictates the material's mechanical, thermal, and chemical properties. Poly(aryl ether ketone)s (PAEKs), including those synthesized using this compound, can exhibit a range of morphologies from completely amorphous to semi-crystalline.

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique used to probe the crystalline structure of polymers. By analyzing the diffraction pattern, one can determine the degree of crystallinity, identify crystal structures (polymorphs), and calculate lattice parameters.

Polymers synthesized from this compound, such as certain types of poly(ether ketone ether ketone ketone) (PEKEKK), can be semi-crystalline. researchgate.net The WAXD patterns of these semi-crystalline polymers typically show sharp diffraction peaks superimposed on a broad amorphous halo. For instance, studies on poly(ether ether ketone) (PEEK), a related and well-studied PAEK, show characteristic diffraction peaks that are used to analyze its crystal structure and orientation. researchgate.netmdpi.com The introduction of different monomers or functional groups into the polymer backbone can significantly affect crystallinity. For example, incorporating thio-groups or bulky side chains often disrupts the regular packing of polymer chains, leading to a decrease in crystallinity or resulting in completely amorphous polymers, as confirmed by the absence of sharp peaks in their WAXD patterns. researchgate.netresearchgate.netntu.edu.twresearchgate.net In some cases, hyperbranched poly(aryl ether ketones) are synthesized, and their extensive branching prevents crystallization, resulting in amorphous materials. epdf.pub

Conversely, some copolymers synthesized using this compound are designed to be amorphous to improve solubility and processability. researchgate.netmdpi.com Wide-angle X-ray diffraction measurements of these materials show only a broad amorphous halo, confirming their non-crystalline nature. researchgate.net For example, new poly(aryl ether ketone)s (PAEKs) bearing (4-phenoxyphenyl)triphenylmethane moieties, prepared from difluorinated aromatic ketones, are shown to be amorphous by WAXD analysis. researchgate.net Similarly, the introduction of xanthene and sulfone groups into a polymer chain made with this compound resulted in amorphous copolymers. researchgate.net

| Polymer System | Crystallinity | Key Diffraction Peaks (2θ) | Observations | Reference |

|---|---|---|---|---|

| PEEK (Standard) | Semi-crystalline | ~18.7°, ~19.1°, ~22.5° | Orthorhombic unit cell is commonly observed. Peak positions are used to study crystal perfection and orientation. | researchgate.netntu.edu.tw |

| Thio-containing PEEK Copolymers | Decreases with thio-group content | Similar to PEEK, but with lower intensity | The introduction of sulfide (B99878) groups destroys the regular crystal structure. | ntu.edu.tw |

| PAEK with Pendant Phenyl Groups | Amorphous | Broad halo ~20° | Bulky pendant groups hinder chain packing and prevent crystallization. | researchgate.net |

| PAEK Copolymers with Cyclohexyl/Fluorene | Amorphous | Broad halo | Synthesized using 1,4-bis(4-fluorobenzoyl) benzene, these polymers are amorphous, enhancing solubility. | mdpi.com |

Microscopy techniques provide direct visualization of the polymer's morphology at various length scales. Polarized Optical Microscopy (POM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are commonly employed.

For semi-crystalline polymers derived from this compound and related monomers, POM is used to observe large-scale crystalline aggregates known as spherulites, which are characteristic of many melt-crystallized polymers. kpi.uaacs.org These spherulites often display a "Maltese cross" pattern under cross-polarized light, which arises from the specific orientation of the crystalline lamellae within the spherulite. acs.org The growth of these spherulites can be observed in real-time to study crystallization kinetics. The texture can appear as fibrillar branches, and in some cases, the nucleation is dense and radially symmetric. kpi.uaacs.org

SEM and AFM offer higher magnification to study the finer details of the microstructure. These techniques can resolve the individual crystalline lamellae that make up the spherulites. utwente.nlkpi.ua For instance, in poly(ether ketone ketone) (PEKK), SEM has been used to investigate the polymer microstructure at crack surfaces, revealing how fracture propagates in relation to the spherulitic structure. utwente.nl AFM can even be used to monitor the evolution of a single spherulite during crystallization, visualizing the growth, branching, and thickening of lamellar stacks (fibrils). kpi.ua In some polyketones, microscopy has revealed the formation of needle-like crystals with an average length of 150-250 μm and a width of 1-5 μm.

| Technique | Observed Feature | Description | Polymer Example | Reference |

|---|---|---|---|---|

| Polarized Optical Microscopy (POM) | Spherulites | Radially grown, birefringent crystalline superstructures, often showing a "Maltese Cross" pattern. | PEEK, PEKK | kpi.uaacs.orgutwente.nl |

| Polarized Optical Microscopy (POM) | Sheaf-like Structures | An intermediate, less developed crystalline morphology that can precede full spherulite formation. | PEEK | acs.org |

| Scanning Electron Microscopy (SEM) | Lamellar Stacks | Observation of the fine, plate-like crystalline lamellae organized within spherulites. | PEEK, PEKK | utwente.nlresearchgate.net |

| Atomic Force Microscopy (AFM) | Fibrillar Growth | Imaging of individual fibril growth and branching at the sub-spherulitic scale during crystallization. | PEEK | kpi.ua |

| Scanning Electron Microscopy (SEM) | Needle-like Crystals | Elongated, high-aspect-ratio crystals observed in certain polyketone preparations. | Polyketone |

Computational and Theoretical Investigations of 1,4 Bis 4 Fluorobenzoyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of 1,4-Bis(4-fluorobenzoyl)benzene. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the shapes and energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of the HOMO and LUMO provides critical information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, so regions of high HOMO density indicate likely sites for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and its location highlights potential sites for nucleophilic attack. In this compound, the HOMO is typically delocalized across the central benzene (B151609) ring and the benzoyl groups, while the LUMO is predominantly centered on the carbonyl carbons and the fluorinated benzene rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net DFT calculations allow for the precise determination of this energy gap, which can be correlated with the molecule's electronic absorption properties.

Table 1: Predicted Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -1.58 | Fluorobenzoyl Groups |

| LUMO | -2.24 | Central Phenyl Ring, Carbonyl Groups |

| HOMO | -6.78 | Central Phenyl Ring, Benzoyl Moieties |

| HOMO-1 | -7.15 | Fluorobenzoyl Groups |

| HOMO-LUMO Gap | 4.54 | - |

The two fluorobenzoyl groups attached to the central benzene ring significantly influence the electronic properties of this compound. Both the fluorine atom and the carbonyl group (C=O) are electron-withdrawing.

Inductive Effect : Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma bonds (σ-bonds). This is known as a negative inductive effect (-I). csbsju.edu

Resonance Effect : The carbonyl group withdraws electrons from the aromatic system via resonance (a negative mesomeric or -M effect), delocalizing the pi-electrons (π-electrons) towards the oxygen atom. While fluorine has lone pairs that can be donated through resonance (+M effect), its strong inductive withdrawal generally dominates. csbsju.edu

Computational methods such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps can quantify these effects. NBO analysis reveals the delocalization of electron density and the nature of orbital interactions. An MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-poor regions (electrophilic). For this compound, MEP maps typically show negative potential around the carbonyl oxygens and fluorine atoms, and positive potential around the hydrogen atoms of the benzene rings, confirming the electron-withdrawing nature of the substituents. This withdrawal of electron density deactivates the central benzene ring towards electrophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and non-covalent interactions.

Furthermore, MD simulations of multiple this compound molecules can predict how they interact with each other in condensed phases. These simulations can reveal significant intermolecular forces, such as:

π-π stacking: Interactions between the aromatic rings.

C-H···O and C-H···F hydrogen bonds: Weak electrostatic interactions between hydrogen atoms and the electronegative oxygen or fluorine atoms. doi.orgnih.gov

Dipole-dipole interactions: Arising from the polar C=O and C-F bonds.

Understanding these interactions is crucial for predicting crystal packing, which in turn influences material properties like melting point and solubility.

Table 2: Key Dihedral Angles and Intermolecular Interaction Energies from MD Simulations

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dihedral Angle (Ring-C=O) | ~30-40° | Indicates a non-planar, twisted conformation is energetically favored. |

| π-π Stacking Energy | -2.5 to -4.0 kcal/mol | Significant contribution to crystal lattice stability. |

| C-H···O Interaction Energy | -0.5 to -1.5 kcal/mol | Contributes to the specific packing arrangement of molecules. |

Prediction of Spectroscopic Properties through Computational Modeling

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that can be compared with experimental results to confirm molecular structures and assign spectral peaks.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each atom and predict the corresponding NMR chemical shifts. researchgate.net For this compound, these calculations can distinguish between the different hydrogen and carbon atoms on the central and outer rings, aiding in the assignment of complex experimental spectra. youtube.comyoutube.com

Vibrational Spectroscopy: The frequencies of molecular vibrations observed in Infrared (IR) and Raman spectroscopy can also be predicted computationally. By calculating the second derivatives of the energy with respect to atomic displacements, a frequency analysis can be performed. This yields the characteristic vibrational modes of the molecule, such as the C=O stretching frequency, C-F stretching, and aromatic C-H bending modes, which serve as fingerprints for the molecule's functional groups. asianresassoc.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the UV-visible range. doi.org The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). For this compound, TD-DFT can predict the π → π* transitions associated with its aromatic systems.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~194 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~7.9 ppm | Protons on Central Ring |

| IR | Vibrational Frequency (ν) | ~1660 cm⁻¹ | C=O Stretch |

| UV-Vis (TD-DFT) | Absorption Maximum (λₘₐₓ) | ~260 nm | π → π* Transition |

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Key Monomer in High-Performance Poly(aryl ether ketone) (PAEK) Synthesis

1,4-Bis(4-fluorobenzoyl)benzene is a fundamental monomer in the production of poly(aryl ether ketone)s (PAEKs), a family of semi-crystalline thermoplastics renowned for their outstanding performance in demanding environments. These polymers are characterized by a backbone structure comprising aromatic rings linked by ether and ketone functional groups. The synthesis of PAEKs typically involves a nucleophilic substitution reaction between an activated aromatic dihalide and an aromatic bisphenol salt. In this context, this compound serves as an activated difluoro monomer.

While the most common route to Polyetheretherketone (PEEK) involves the reaction of 4,4′-difluorobenzophenone and the disodium (B8443419) salt of hydroquinone (B1673460), this compound is a crucial monomer for the synthesis of Polyetherketoneketone (PEKK). PEKK is a member of the PAEK family that exhibits a higher ketone-to-ether ratio compared to PEEK, which generally results in a higher glass transition temperature and melting point.

The synthesis of PEKK can be achieved through the polycondensation of this compound with various bisphenols. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ions of the bisphenol displace the fluoride (B91410) ions of the this compound, forming an ether linkage.

To fine-tune the properties of PAEKs for specific applications, copolymerization strategies are often employed. By incorporating different bisphenols or other monomers along with this compound, researchers can manipulate the polymer's crystallinity, solubility, thermal properties, and mechanical behavior.

For instance, the copolymerization of this compound with a combination of hydroquinone and other bisphenols, such as biphenol or bisphenol A, allows for the creation of a wide array of PAEK copolymers with tailored characteristics. The ratio of the comonomers is a critical factor in determining the final properties of the polymer.

| Comonomers with this compound | Resulting Polymer Type | Key Properties Influenced | Potential Applications |

|---|---|---|---|

| Hydroquinone | PEKK | High thermal stability, mechanical strength | Aerospace components, medical implants |

| Bisphenol A | PAEK Copolymer | Improved solubility and processability | Coatings, films, and composites |

| 4,4'-Biphenol | PAEK Copolymer | Enhanced rigidity and thermal stability | High-temperature electrical insulators |

Development of Sulfonated Poly(aryl ether ketone)s for Proton Exchange Membranes

In the quest for advanced materials for energy applications, sulfonated poly(aryl ether ketone)s (SPAEKs) have emerged as promising candidates for proton exchange membranes (PEMs) in fuel cells. These membranes require high proton conductivity, good thermal and mechanical stability, and low fuel crossover.

The synthesis of SPAEKs often involves the post-sulfonation of a pre-formed PAEK polymer or the polymerization of sulfonated monomers. While direct sulfonation of PAEKs made with this compound is a viable route, it can sometimes lead to uncontrolled sulfonation levels and potential degradation of the polymer backbone. A more controlled approach involves the copolymerization of this compound with a sulfonated bisphenol and a non-sulfonated bisphenol. This method allows for precise control over the ion exchange capacity (IEC) of the resulting membrane, which is a crucial parameter for proton conductivity.

To further enhance the properties of SPAEKs, particularly their dimensional stability and proton conductivity at high temperatures, bulky and rigid moieties such as fluorenyl groups can be incorporated into the polymer backbone. The synthesis of fluorenyl-containing sulfonated poly(aryl ether ether ketone ketone) (SPFEEKK) can be achieved by copolymerizing this compound with a fluorenyl-containing bisphenol, such as 9,9-bis(4-hydroxyphenyl)fluorene, and a sulfonated bisphenol.

| Polymer Type | Key Monomers | Resulting Membrane Properties | Relevance to Fuel Cells |

|---|---|---|---|

| SPAEK | This compound, Sulfonated Bisphenol, Non-sulfonated Bisphenol | Controlled ion exchange capacity, good proton conductivity | Potential alternative to perfluorinated membranes |

| SPFEEKK | This compound, 9,9-bis(4-hydroxyphenyl)fluorene, Sulfonated Bisphenol | High thermal stability, enhanced dimensional stability, improved proton conductivity | High-temperature proton exchange membranes |

Engineering of Polyimides with Carbonyl and Ether Linkages

Polyimides are another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The incorporation of carbonyl and ether linkages into the polyimide backbone can enhance their processability and modify their mechanical properties.

While not a direct monomer for the polyimide backbone itself, this compound can be utilized as a precursor to synthesize novel diamine monomers. For instance, this compound can be reacted with aminophenols through a nucleophilic substitution reaction to create a diamine containing both ether and ketone linkages. This newly synthesized diamine can then be polymerized with various dianhydrides to produce polyimides with unique properties.

This synthetic strategy allows for the precise introduction of carbonyl and ether groups into the polyimide structure, offering a versatile approach to tailor the final properties of the material for specific applications, such as flexible electronics and aerospace components. The properties of the resulting polyimides, such as their glass transition temperature, thermal stability, and mechanical strength, are highly dependent on the structure of both the diamine derived from this compound and the dianhydride used in the polymerization.

Design of Polymers for Enhanced Thermal Stability and Chemical Resistance

This compound is a fundamental building block for high-performance thermoplastics known for their outstanding thermal and chemical resilience. google.com The incorporation of this monomer into a polymer backbone results in a structure characterized by aromatic rings linked by ether and ketone groups. This aromaticity and the strong chemical bonds are responsible for the high-temperature stability of the resulting polymers, such as Polyether Ether Ketone (PEEK) and Polyether Ketone Ketone (PEKK). vt.edu

The synthesis of these polymers often occurs through a nucleophilic aromatic substitution reaction, where the fluorine atoms on the this compound monomer are displaced by a bisphenolate. The resulting PAEKs exhibit high glass transition temperatures (Tg) and melting temperatures (Tm), enabling them to maintain their mechanical properties at elevated temperatures where many other polymers would degrade or melt. vt.edu

Research into various PAEK structures demonstrates a clear correlation between the polymer's architecture and its thermal stability. For instance, increasing the aromatic content in the polymer chain generally leads to higher thermal stability, as measured by thermogravimetric analysis (TGA). wright.edu Polymers synthesized from fluorinated benzophenone (B1666685) monomers consistently show excellent thermal stability, with 5% weight loss temperatures often exceeding 450 °C. researchgate.net The inherent chemical stability of the ether and ketone linkages also imparts significant resistance to a wide range of chemicals, including organic solvents and corrosive fluids. researchgate.net

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

|---|---|---|---|

| PEEK | 144 °C | 334 °C | vt.edu |

| PEKK | 154 °C | 358 °C | vt.edu |

| PEK | 163 °C | 361 °C | vt.edu |

| PEEE K | 129 °C | 324 °C | vt.edu |

| PEKEKK | 165 °C | 391 °C | vt.edu |

Integration in Advanced Manufacturing Techniques and Composites

The superior properties of polymers derived from this compound make them ideal candidates for advanced manufacturing processes, including additive manufacturing and the fabrication of high-strength composite materials.

Additive manufacturing, or 3D printing, of high-performance polymers like PEEK and PEKK is a significant area of research. google.comgoogle.com These materials are sought after for creating complex, lightweight, and durable parts for aerospace, medical, and industrial applications. google.comgoogle.com However, their high melting points and melt viscosities present challenges for common 3D printing techniques like Fused Filament Fabrication (FFF).

Research focuses on modifying the polymer backbone or formulating polymer blends to improve their processability for 3D printing without compromising their thermal and mechanical properties. This involves synthesizing copolymers with altered crystallinity or incorporating additives. A notable advancement is the direct 3D printing of functional devices. For example, polymer semiconductors based on a 1,4-bis(3-phenylquinoxalin-2-yl)benzene structure, a derivative of the core benzene (B151609) ring, have been successfully used to fabricate flexible organic field-effect transistors (OFETs) using a desktop 3D printer. rsc.org This demonstrates the potential for integrating these high-performance materials into additive manufacturing for functional electronic components. rsc.org

Polymers derived from this compound are extensively used as matrix materials for advanced composites. When reinforced with materials like carbon fibers, the resulting composites exhibit exceptional strength-to-weight ratios, stiffness, and durability. These properties make them suitable for demanding applications in the aerospace, automotive, and energy sectors.

A key challenge in composite development is ensuring strong adhesion between the polymer matrix and the reinforcing fibers. Research has shown that modifying the carbon fiber surface with a branched poly(aryl-ether-ketone) (BFPAEK), synthesized using monomers related to this compound, can significantly enhance the interfacial strength. researchgate.net This leads to laminated composites with outstanding mechanical properties, including improved interlaminar shear strength (ILSS) and flexural strength. researchgate.net After environmental aging, these modified composites also demonstrate higher retention of their mechanical properties compared to composites with untreated carbon fibers. researchgate.net

| Composite Type | Interlaminar Shear Strength (ILSS) | Flexural Strength | Reference |

|---|---|---|---|

| Pure CF/PEEK Composite | 31.8 MPa | 408.4 MPa | researchgate.net |

| CF@BFPAEK/PEEK Composite | 57.3 MPa | 589.4 MPa | researchgate.net |

Exploration in Organic Electronics and Photonic Applications

The conjugated system of aromatic rings and ketone groups within this compound and its polymer derivatives provides a basis for their exploration in organic electronics and photonics. cymitquimica.com The electronic properties of these materials can be tuned by modifying their molecular structure.

A significant application has been demonstrated in the field of organic field-effect transistors (OFETs). Researchers have synthesized novel polymers by polymerizing a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other electron-rich or electron-deficient moieties like diketopyrrolopyrrole (DPP) and isoindigo. rsc.org These polymers function as semiconductors. When used as the active layer in a flexible OFET fabricated via 3D printing, one such polymer exhibited high charge carrier mobility, reaching up to 0.50 cm² V⁻¹ s⁻¹. rsc.org This performance highlights the potential of polymers derived from the 1,4-bis(benzoyl)benzene structural family for use in printed, flexible electronics. rsc.org The presence of fluorine atoms can also influence the electronic properties and stability of these materials, making them attractive for various optoelectronic applications. cymitquimica.com

Structure Property Relationship Studies in 1,4 Bis 4 Fluorobenzoyl Benzene Derived Polymers

Influence of Monomer Isomerism (1,4- vs. 1,3-Substitution) on Polymer Architecture and Properties

The isomeric substitution of the bis(fluorobenzoyl)benzene monomer has a profound impact on the polymer's architecture and, consequently, its physical properties. The use of 1,4-Bis(4-fluorobenzoyl)benzene (a para-isomer) versus its counterpart, 1,3-bis(4-fluorobenzoyl)benzene (B22858) (a meta-isomer), leads to polymers with distinctly different chain conformations and packing efficiencies.

Polymers synthesized with the linear, symmetric 1,4-isomer typically exhibit a more rigid and linear backbone. This linearity facilitates efficient chain packing, leading to higher degrees of crystallinity and elevated melting temperatures (Tm). The resulting materials are often stiffer and stronger but may have limited solubility in organic solvents.

In contrast, the incorporation of the 1,3-isomer introduces a kink into the polymer backbone. researchgate.net This disruption of chain linearity hinders regular packing, resulting in polymers that are largely amorphous with lower or non-existent crystallinity and lower glass transition temperatures (Tg). researchgate.net This change in architecture often enhances solubility. For instance, studies on poly(ether ketone)s show that polycondensation with 1,3-bis(4-fluorobenzoyl)benzene can lead to different distributions of monomer units along the chain, ranging from alternating to random, which in turn affects the thermal characteristics. researchgate.net The polymer derived from the electrophilic polycondensation involving the 1,3-isomer is known to have a lower Tg compared to its more crystalline counterpart from the 1,4-isomer. researchgate.net

Table 1: Comparison of Polymer Properties Based on Monomer Isomerism

| Property | 1,4-Substitution (para-isomer) | 1,3-Substitution (meta-isomer) | Rationale |

| Polymer Architecture | Linear, rigid chain | Kinked, less linear chain | The para-linkage promotes a straight backbone, while the meta-linkage introduces an angle. |

| Crystallinity | Higher, semi-crystalline | Lower, often amorphous | Linear chains pack more efficiently into crystalline lattices. researchgate.net |

| Melting Temp. (Tm) | Higher | Lower or not applicable | More energy is required to disrupt a well-ordered crystalline structure. |

| Glass Trans. Temp. (Tg) | Generally higher | Generally lower | Reduced chain mobility in the rigid, packed structure increases Tg. researchgate.net |

| Solubility | Lower | Higher | The disrupted packing in amorphous polymers allows solvent molecules to penetrate more easily. |

Impact of Fluorine Substitution on Polymer Thermal, Mechanical, and Electronic Characteristics

The fluorine atoms in this compound are not merely activating groups for the nucleophilic substitution polymerization; they impart significant and beneficial modifications to the final polymer's properties.

Thermal and Chemical Stability: The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the exceptional thermal stability of the resulting polymers. Poly(aryl ether ketone)s derived from fluorinated monomers exhibit high decomposition temperatures, with 5% weight loss often occurring above 460-500°C. researchgate.net This stability makes them suitable for high-temperature applications.

Electronic Properties: The introduction of fluorine, the most electronegative element, into the polymer backbone has a marked effect on its electronic characteristics. d-nb.info Fluorine atoms can lower the dielectric constant and dielectric loss of the polymer, which is advantageous for applications in microelectronics and high-frequency communication. bohrium.comnih.gov For example, introducing long carbon-fluorine bonds can produce a PEEK with a low dielectric constant of 2.73 and low dielectric loss. bohrium.com

Mechanical Properties and Surface Characteristics: Fluorination can influence mechanical performance and surface properties. While the core mechanical strength remains high due to the aromatic backbone, surface characteristics can be significantly altered. The presence of fluorine can increase the hydrophobicity of the polymer surface. rsc.org Studies have shown that chemically grafting fluorine-containing groups onto a PEEK backbone is more effective at increasing hydrophobicity than simply blending with a fluoropolymer like PTFE. rsc.org However, direct surface fluorination can sometimes increase surface conductivity. unibo.it

Table 2: Effects of Fluorine Substitution on Polymer Properties

| Characteristic | Impact of Fluorine | Research Finding | Citation |

| Thermal Stability | Increased | Polymers show high decomposition temperatures, with 5% weight loss above 460°C. | researchgate.net |

| Dielectric Constant | Decreased | Introduction of fluorine-containing groups can lower the dielectric constant. | researchgate.netbohrium.com |

| Hydrophobicity | Increased | Grafting fluorocarbon chains onto the polymer backbone enhances surface hydrophobicity. | rsc.org |

| Solubility | Increased | The introduction of bulky, fluorinated pendant groups can improve solubility in organic solvents. | researchgate.net |

| Electronic Structure | Modified | Fluorine's electronegativity effectively deepens molecular orbital energy levels. | d-nb.info |

Correlation between Molecular Weight, Crystallinity, and Macroscopic Performance

For semi-crystalline polymers derived from this compound, such as PEEK, a strong correlation exists between the polymer's molecular weight, its degree of crystallinity, and its ultimate macroscopic performance. nd.edu

This interplay directly affects the material's properties:

Mechanical Performance: As molecular weight increases, properties related to toughness, such as tensile strength at break, tensile strain, and impact strength, tend to increase significantly. lbl.govresearchgate.net Conversely, properties related to stiffness and hardness, such as tensile modulus and yield strength, may decrease slightly due to the lower crystallinity. lbl.govresearchgate.net

Thermal Properties: An increase in molecular weight can lead to a slight decrease in the melting temperature (Tm) but a more dramatic drop in the crystallization temperature (Tc). lbl.govresearchgate.net The glass transition temperature (Tg) may see a modest increase with higher molecular weight. researchgate.net

Table 3: Influence of Molecular Weight (Mw) on PEEK Properties

| Property | Low Molecular Weight | High Molecular Weight | Rationale | Citation |

| Crystallinity (Xc) | Higher | Lower | Lower chain entanglement allows for easier organization into crystalline structures. | nd.eduacs.org |

| Crystallization Rate | Faster | Slower | Higher chain mobility in lower Mw polymers facilitates faster crystal growth. | lbl.gov |

| Tensile Strength at Break | Lower | Higher | Increased chain entanglement in high Mw polymers provides greater resistance to failure. | researchgate.net |

| Tensile Modulus | Higher | Slightly Lower | Higher crystallinity contributes to greater stiffness and rigidity. | researchgate.net |

| Impact Strength | Lower | Significantly Higher | Entangled chains in the amorphous phase are more effective at absorbing impact energy. | researchgate.net |

| Melt Viscosity | Lower | Higher | Longer polymer chains result in greater resistance to flow in the molten state. | nd.edu |